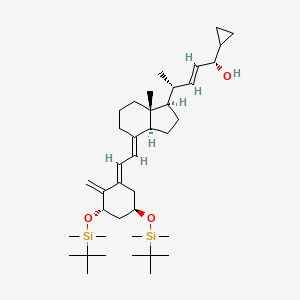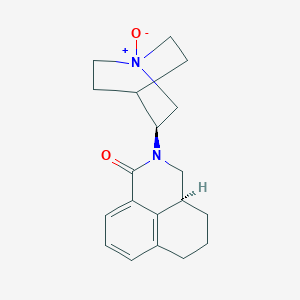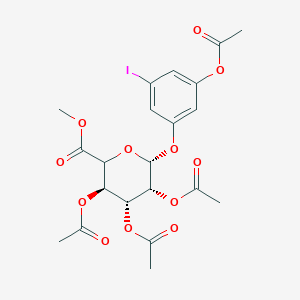
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate" involves intricate chemical reactions, highlighting the complexity and specificity required in organic synthesis. For instance, compounds with acetamido groups and specific structural motifs have been synthesized through multi-step reactions, involving acetylation, chlorination, and protection-deprotection strategies (Liang Xiao-lon, 2015).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, providing insights into the 3D arrangement of atoms and the spatial geometry which is crucial for understanding the chemical behavior and reactivity of the molecule (Liang Xiao-lon, 2015).
Chemical Reactions and Properties
Chemical reactions involving acetamido and related groups often include nucleophilic substitution, esterification, and condensation reactions. These reactions can lead to a wide range of products with diverse chemical properties, depending on the reactants and conditions employed. The presence of functional groups such as acetamido and chloro groups plays a significant role in the reactivity of the molecule, influencing the outcome of chemical reactions (S. P. Bondge et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of complex acetamido and chloroacetate derivatives involves multi-step chemical reactions, often starting from simpler acetophenones or acetyl chlorides. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps, demonstrating a methodological approach that could be relevant for synthesizing and characterizing compounds like the one you're interested in (Zhong-cheng & Wan-yin, 2002).
Crystal and Molecular Structures
- The analysis of crystal and molecular structures of related compounds, such as N-(5-Chloro-2-hydroxy-phenyl)-acetamide, provides insights into the supramolecular architectures which involve various non-covalent interactions, crucial for understanding the physical and chemical properties of complex organic compounds (Xinchen et al., 2018).
Biological Activities
- The exploration of biological activities, such as antimicrobial properties, is a common application of acetamide derivatives. For instance, pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from chloroacetate materials, have shown promising antimicrobial activities (Hossan et al., 2012).
Environmental and Analytical Chemistry
- Chloroacetamide herbicides and their metabolites have been studied for their environmental impact and metabolism in human and rat liver microsomes, which might offer a perspective on the environmental fate or toxicological studies related to similar compounds (Coleman et al., 2000).
Synthetic Methodologies
- Innovative synthetic methodologies, such as green approaches for drug design, might provide eco-friendly and efficient routes for the synthesis of complex molecules, potentially applicable to the synthesis of the compound (Reddy et al., 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO9/c1-6(17)16-11(14(15)22)13(25-9(4)20)12(24-8(3)19)10(21)5-23-7(2)18/h10-13,21H,5H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGKUQLZJSIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C(C(COC(=O)C)O)OC(=O)C)OC(=O)C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 76413640 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

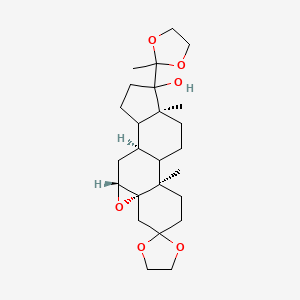
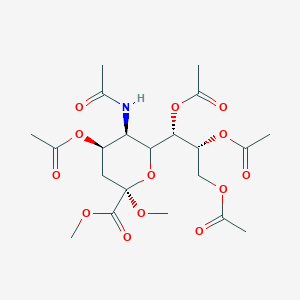
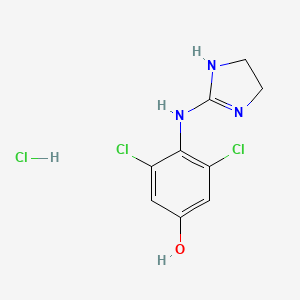
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)

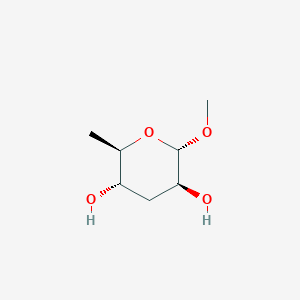
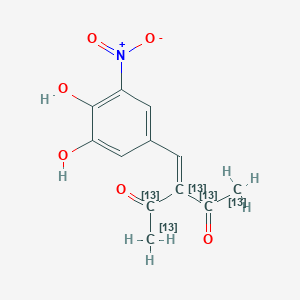
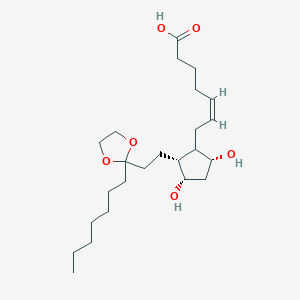
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
